molecular formula C12H8ClFN4 B2533722 4-Chloro-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidine CAS No. 1269705-39-6

4-Chloro-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidine

Cat. No.: B2533722
CAS No.: 1269705-39-6
M. Wt: 262.67
InChI Key: RXUCGANHFKLVBJ-UHFFFAOYSA-N
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Description

4-Chloro-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-D]pyrimidine family. This compound is characterized by its unique structure, which includes a chloro group at the 4-position, a fluorophenyl group at the 1-position, and a methyl group at the 6-position. The pyrazolo[3,4-D]pyrimidine scaffold is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

Target of Action

Similar pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cdk2 (cyclin-dependent kinase 2) and egfr (epidermal growth factor receptor) tyrosine kinase . These proteins play crucial roles in cell cycle regulation and signal transduction pathways, respectively.

Biochemical Pathways

The affected biochemical pathways depend on the specific targets of the compound. In the case of CDK2 inhibition, the cell cycle may be arrested, preventing cell proliferation . EGFR tyrosine kinase inhibition can disrupt signal transduction pathways, affecting cell growth and survival .

Result of Action

The molecular and cellular effects of the compound’s action depend on its specific targets and the pathways they are involved in. Inhibition of CDK2 can lead to cell cycle arrest, potentially inducing apoptosis . EGFR tyrosine kinase inhibition can disrupt cell signaling, affecting processes like cell growth and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This often includes the use of high-throughput synthesis and purification techniques, as well as the development of scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while cross-coupling reactions can introduce various aryl or alkyl groups.

Scientific Research Applications

Comparison with Similar Compounds

4-Chloro-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidine can be compared with other pyrazolo[3,4-D]pyrimidine derivatives, such as:

The unique combination of substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-chloro-1-(3-fluorophenyl)-6-methylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFN4/c1-7-16-11(13)10-6-15-18(12(10)17-7)9-4-2-3-8(14)5-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXUCGANHFKLVBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C3=CC(=CC=C3)F)C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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